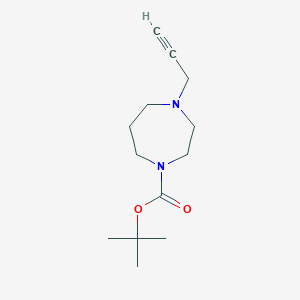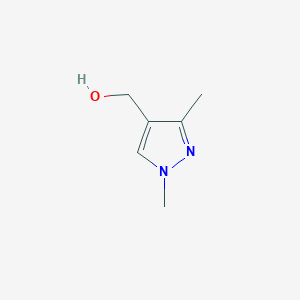
4-(Trifluoromethyl)thiazole-5-carboxylic acid
Übersicht
Beschreibung
4-(Trifluoromethyl)thiazole-5-carboxylic acid is a derivative of thiazole . It is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)thiazole-5-carboxylic acid involves various chemical reactions . For instance, one method involves the use of 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester and sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of 4-(Trifluoromethyl)thiazole-5-carboxylic acid is C5H2F3NO2S . Its molecular weight is 197.14 . The structure includes a thiazole ring with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)thiazole-5-carboxylic acid are complex and varied . It can be used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)thiazole-5-carboxylic acid is a solid at room temperature . Its density is approximately 1.570 g/cm3 . The melting point is around 186-187°C, and the boiling point is predicted to be 285.5°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“4-(Trifluoromethyl)thiazole-5-carboxylic acid” is used in chemical synthesis . It can be used in reactions such as amide and aldehyde condensation . For example, formic acid and ethyl ester can condense to form an anhydride, which can then react with an amine to produce the target product .
Xanthine Oxidase Inhibitor
Thiazole-5-carboxylic acid derivatives, including “4-(Trifluoromethyl)thiazole-5-carboxylic acid”, have been found to be potent xanthine oxidase inhibitors . Xanthine oxidase is a form of xanthine oxidoreductase, a versatile molybdoflavoprotein that is involved in the metabolism of purines . The inhibition of xanthine oxidase may result in broad-spectrum chemotherapeutic for gout, cancer, inflammation, and oxidative damage .
Antimicrobial Activity
Some derivatives of thiazole-5-carboxylic acid have shown significant antimicrobial activity . Although the specific antimicrobial activity of “4-(Trifluoromethyl)thiazole-5-carboxylic acid” is not mentioned, it is possible that it may also exhibit similar properties.
Cytotoxic Activities
Thiazole-5-carboxylic acid derivatives have been tested for their cytotoxic activities . While the specific cytotoxic activities of “4-(Trifluoromethyl)thiazole-5-carboxylic acid” are not mentioned, it is possible that it may also exhibit similar properties.
Wirkmechanismus
Target of Action
This compound belongs to the thiazole derivatives, which are known for their wide range of biological activities and are often used as intermediates in organic synthesis and medicinal chemistry .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . More detailed studies are required to identify the exact pathways influenced by this compound.
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities . .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)12-1-9-3/h1H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMYDWYBEAWGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiazole-5-carboxylic acid | |
CAS RN |
167548-89-2 | |
| Record name | 4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the significance of 4-(Trifluoromethyl)thiazole-5-carboxylic acid in pesticide development?
A: 4-(Trifluoromethyl)thiazole-5-carboxylic acid is a crucial building block in the synthesis of thifluzamide, a fungicide used to control a variety of plant diseases. [, ] Its structure allows for further modifications, leading to the development of novel thiazole-containing compounds with potentially enhanced fungicidal activities.
Q2: How is 4-(Trifluoromethyl)thiazole-5-carboxylic acid synthesized?
A: Several synthetic routes have been explored for this compound. One method starts with ethyl trifluoroacetoacetate, converting it to 2-bromo-trifluoroacetoacetate ethyl ester and 2,2-dibromo-ethyl trifluoroacetoacetate. [] These intermediates react with thioacetamide in an inert organic solvent to form 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate ethyl acetate. This ester is then hydrolyzed to obtain the final product, 4-(Trifluoromethyl)thiazole-5-carboxylic acid.
Q3: Are there alternative synthetic pathways for 4-(Trifluoromethyl)thiazole-5-carboxylic acid?
A: Yes, another method utilizes trifluoroacetoacetate as the starting material. [] Chlorine gas is bubbled through it to produce 2-chloro-4,4,4-trifluoroacetoacetate. Subsequently, a cyclization and hydrolysis reaction with thioamide in acetonitrile solution yields 2-methyl-4-(trifluoromethyl)-thiazole-5-carboxylic acid.
Q4: Beyond thifluzamide, what other applications does 4-(Trifluoromethyl)thiazole-5-carboxylic acid have in research?
A: Researchers have synthesized seven new thiadiazole derivatives using 4-(Trifluoromethyl)thiazole-5-carboxylic acid and thiosemicarbazide. [] Preliminary bioassays revealed promising fungicidal activities in some of these newly synthesized compounds, highlighting the potential of this acid as a starting point for developing novel fungicides.
Q5: What analytical techniques are used to study 4-(Trifluoromethyl)thiazole-5-carboxylic acid and its derivatives?
A: Various spectroscopic techniques are employed to characterize 4-(Trifluoromethyl)thiazole-5-carboxylic acid and its derivatives. These include ¹H NMR, IR spectroscopy, and elemental analysis. [] These methods provide information about the structure, purity, and composition of the synthesized compounds.
Q6: How is the efficacy of 4-(Trifluoromethyl)thiazole-5-carboxylic acid derivatives assessed?
A: The effectiveness of these compounds as fungicides is evaluated through bioassays. [] These assays involve exposing target fungi to varying concentrations of the compounds and assessing their inhibitory effects on fungal growth.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2820218.png)
![2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2820219.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-((4-fluorophenyl)sulfonyl)propanoate](/img/structure/B2820221.png)

![Tert-butyl [4-(methylamino)benzyl]carbamate](/img/structure/B2820223.png)

![2-Hydroxy-2-[3-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2820229.png)
![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2820230.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)

![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)
